N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the reaction of 2-chloropyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with pivaloyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrazole and pyrimidine rings can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as inhibitors of specific enzymes such as cyclin-dependent kinase 2 (CDK2).
Biological Studies: It is used to study the biological pathways and mechanisms involved in various diseases, including cancer.
Industrial Applications: The compound can be used as a ligand in coordination chemistry for the synthesis of transition metal complexes.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is particularly useful in cancer treatment, where uncontrolled cell proliferation is a major concern .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another CDK2 inhibitor with a similar pyrazole-pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used in various biological studies.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group, which can influence its biological activity and chemical properties .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPTCLNXTYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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